molecular formula C20H16FN5O B12004660 3-(4-fluorophenyl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(4-fluorophenyl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B12004660
M. Wt: 361.4 g/mol
InChI Key: NVROBOOJAKOVPY-SSDVNMTOSA-N
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Description

3-(4-F-PHENYL)-N’-((2-ME-1H-INDOL-3-YL)METHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-F-PHENYL)-N’-((2-ME-1H-INDOL-3-YL)METHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation of a hydrazide with an aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst under reflux conditions. The specific steps might include:

  • Preparation of the hydrazide precursor.
  • Condensation with the appropriate aldehyde or ketone.
  • Purification of the final product through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-F-PHENYL)-N’-((2-ME-1H-INDOL-3-YL)METHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for condensation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-F-PHENYL)-N’-((2-ME-1H-INDOL-3-YL)METHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-F-PHENYL)-N’-((2-ME-1H-INDOL-3-YL)METHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE: shares structural similarities with other pyrazole derivatives, such as:

Uniqueness

The uniqueness of 3-(4-F-PHENYL)-N’-((2-ME-1H-INDOL-3-YL)METHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H16FN5O

Molecular Weight

361.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H16FN5O/c1-12-16(15-4-2-3-5-17(15)23-12)11-22-26-20(27)19-10-18(24-25-19)13-6-8-14(21)9-7-13/h2-11,23H,1H3,(H,24,25)(H,26,27)/b22-11+

InChI Key

NVROBOOJAKOVPY-SSDVNMTOSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC(=NN3)C4=CC=C(C=C4)F

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC(=NN3)C4=CC=C(C=C4)F

Origin of Product

United States

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